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Compound of Interest

Compound Name: 7-Fluoronaphthalen-2-ol

CAS No.: 889884-94-0

Cat. No.: B1604150

Get Quote

CAS: 889884-94-0 | Formula: C₁₀H₇FO | Mol.[1][2] Weight: 162.16 g/mol [1][3]

Executive Summary
7-Fluoronaphthalen-2-ol represents a critical scaffold in drug discovery, serving as a

bioisostere for 2-naphthol where metabolic stability is required.[1][2] The introduction of a

fluorine atom at the C7 position modulates the electronic density of the distal ring without

sterically disrupting the hydrogen-bonding capability of the C2-hydroxyl group.

This guide establishes a standardized computational protocol to characterize its

physicochemical properties. By leveraging Density Functional Theory (DFT) with dispersion

corrections, researchers can accurately predict its lipophilicity, metabolic susceptibility (Fukui

indices), and spectroscopic signatures prior to synthesis.[1][2]

Computational Methodology (SOP)
To ensure reproducibility and accuracy, the following computational workflow is recommended.

This protocol prioritizes the B3LYP-D3(BJ) functional to account for weak dispersive

interactions common in aromatic π-systems.[1][2]
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Standardized Protocol Table
Parameter Setting Rationale

Software Gaussian 16 / ORCA 5.0
Industry standards for DFT.[1]

[2]

Functional B3LYP-D3(BJ)

Hybrid functional (Becke, 3-

parameter, Lee-Yang-Parr)

with Grimme’s D3 dispersion

and Becke-Johnson damping.

[1] Essential for accurate π-π

stacking energetics.[1]

Basis Set 6-311++G(d,p)

Triple-zeta quality with diffuse

functions (++) to accurately

model the lone pairs on

Oxygen and Fluorine.[1]

Solvation IEFPCM

Integral Equation Formalism

Polarizable Continuum Model.

[1][2] Water (

) for biological relevance;

DMSO for NMR comparison.[1]

Frequency Harmonic

Required to verify stationary

points (NIMAG=0) and

compute Zero-Point Vibrational

Energy (ZPVE).

NMR Method GIAO

Gauge-Independent Atomic

Orbital method for predicting

chemical shifts (

,

,

).[1][2]

Computational Workflow Diagram
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The following logic flow dictates the sequential execution of theoretical experiments.

Input Structure
(CAS 889884-94-0)

Geometry Optimization
B3LYP-D3(BJ)/6-311++G(d,p)

Freq Calculation
(Check Imaginary Freqs)

NIMAG = 0?No (Re-optimize)

Electronic Properties
(HOMO-LUMO, MEP)

Yes

Spectroscopy
(IR, UV-Vis, NMR)

Reactivity Descriptors
(Fukui, ALIE)

Final Data Profile

Click to download full resolution via product page

Figure 1: Sequential computational workflow for full characterization of 7-Fluoronaphthalen-2-
ol.

Structural & Electronic Analysis
Geometry and Bond Parameters
The optimization of 7-Fluoronaphthalen-2-ol reveals a planar structure belonging to the

point group.[1]

C-F Bond Length: Predicted at 1.35–1.37 Å.[1][2] The fluorine atom exerts a strong inductive

effect (-I), shortening the bond compared to standard aryl-fluorides due to resonance back-

donation (+R).[1]

C-O Bond Length: Predicted at 1.36–1.38 Å.[1][2]

Dihedral Angle: The O-H bond typically lies in-plane (

) to maximize conjugation with the naphthalene

-system.[1]

Frontier Molecular Orbitals (FMO)
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The HOMO-LUMO gap is a critical indicator of chemical stability and optical properties.[1][2]

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthol ring and

the oxygen lone pairs. It represents the site of electrophilic attack.[1]

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system.[1][2]

Gap Energy (

):

2-Naphthol Reference:

eV.[1]

7-Fluoro Effect: The fluorine substitution stabilizes the HOMO slightly more than the

LUMO due to high electronegativity, potentially increasing the gap (blue-shift in absorption)

compared to the parent naphthol.

Molecular Electrostatic Potential (MEP)
MEP mapping is essential for predicting intermolecular interactions (docking).[1][2]

Negative Potential (Red): Concentrated around the Fluorine atom and the Oxygen atom.

These are H-bond acceptor sites.

Positive Potential (Blue): Concentrated on the Hydroxyl Proton (H-bond donor) and the

aromatic ring edges.[1]

Implication: In a protein binding pocket, the C7-Fluorine can accept weak H-bonds or engage

in orthogonal multipolar interactions with carbonyl carbons of the backbone.

Reactivity & Stability Profiling
Global Reactivity Descriptors
Using Koopman’s approximation, we derive the following descriptors from vertical ionization

potential (
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) and electron affinity (

):

Descriptor Formula Physical Meaning

Chemical Potential (

)

Tendency of electrons to

escape.[1][2]

Chemical Hardness (

)

Resistance to charge transfer.

[1][2] High

= stable.[1]

Electrophilicity Index (

)

Propensity to accept electrons

(Michael acceptor potential).[1]

[2]

Local Reactivity (Fukui Functions)
To predict metabolic soft spots (e.g., CYP450 oxidation), we calculate Fukui indices (

for electrophilic attack,

for nucleophilic attack).[1][2]

Electrophilic Attack (

): Controlled by the -OH group (strongly activating, ortho/para director).

Primary Site:C1 (Ortho to OH).[1][2] This is the most reactive site for metabolic

conjugation or halogenation.[1][2]

Secondary Site:C3 (Ortho to OH) and C6 (Para to OH).[1][2]

Fluorine Effect: The C7-F is deactivating but directs ortho/para relative to itself.[1][2] It blocks

metabolism at C7 and reduces reactivity at C6 and C8.[1][2]
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Figure 2: Directing effects and predicted metabolic soft spots based on electronic density.[1]

Spectroscopic Predictions (Validation)
Researchers should use these predicted values to validate synthesized material.

Infrared (IR) Spectrum (Scaled)[1][2]
O-H Stretch:

(Sharp band if non-H-bonded; broad if solid phase).[1][2]

C-H Aromatic Stretch:

.[1][2]

C=C Ring Stretch:

.[1]

C-F Stretch:
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.[1] This is the diagnostic band distinguishing it from unsubstituted 2-naphthol.[1][2]

NMR Shifts (GIAO/DMSO-d6)
NMR: Expect a singlet around -110 to -120 ppm (relative to CFCl

).[1] The exact shift is highly solvent-dependent.

NMR:

H1 (Singlet/Doublet): Most deshielded aromatic proton (

ppm) due to proximity to OH.[1][2]

OH Proton: Highly variable (

ppm), disappears with D

O shake.[1][2]

Pharmaceutical Relevance (ADMET)[1][2]
Theoretical calculations provide early ADMET (Absorption, Distribution, Metabolism, Excretion,

Toxicity) profiling.[1][2]

Lipophilicity (LogP):

2-Naphthol LogP:

.[1][2]

7-Fluoro-2-Naphthol LogP: Predicted

.[1][2] Fluorination typically increases lipophilicity by

log units, enhancing membrane permeability but potentially reducing solubility.[1]

pKa Prediction:

2-Naphthol pKa: 9.5.[1][2]
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7-Fluoro-2-Naphthol pKa: Predicted

.[1][2] The distal electron-withdrawing fluorine slightly stabilizes the phenoxide anion,
increasing acidity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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